molecular formula C9H5ClF2N2 B1473273 4-Chloro-5,7-difluoro-2-methylquinazoline CAS No. 1823885-13-7

4-Chloro-5,7-difluoro-2-methylquinazoline

Cat. No. B1473273
CAS RN: 1823885-13-7
M. Wt: 214.6 g/mol
InChI Key: LNVZUMFJAQUGKA-UHFFFAOYSA-N
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Description

“4-Chloro-5,7-difluoro-2-methylquinazoline” is a chemical compound with the empirical formula C10H6ClF2N . It has a molecular weight of 213.61 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is Cc1cc(Cl)c2c(F)cc(F)cc2n1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is solid in form . More specific physical and chemical properties were not available in the sources I found.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

4-chloro-5,7-difluoro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c1-4-13-7-3-5(11)2-6(12)8(7)9(10)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVZUMFJAQUGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,7-difluoro-2-methylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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